3-Oxa-8-azaspiro[5.6]dodecane hydrochloride

Drug-likeness sp³ enrichment solubility enhancement

3-Oxa-8-azaspiro[5.6]dodecane hydrochloride is a C₁₀-spirocyclic building block that unites a tetrahydropyran (oxa) ring and an azepane (aza) ring at a quaternary carbon. Its hydrochloride salt form (Mol.

Molecular Formula C10H20ClNO
Molecular Weight 205.73
CAS No. 2260936-77-2
Cat. No. B2644726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxa-8-azaspiro[5.6]dodecane hydrochloride
CAS2260936-77-2
Molecular FormulaC10H20ClNO
Molecular Weight205.73
Structural Identifiers
SMILESC1CCNCC2(C1)CCOCC2.Cl
InChIInChI=1S/C10H19NO.ClH/c1-2-6-11-9-10(3-1)4-7-12-8-5-10;/h11H,1-9H2;1H
InChIKeyGEIAZIBQPGCPIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Oxa-8-azaspiro[5.6]dodecane Hydrochloride (CAS 2260936-77-2): Spirocyclic Building Block for 3D‑Driven Medicinal Chemistry


3-Oxa-8-azaspiro[5.6]dodecane hydrochloride is a C₁₀-spirocyclic building block that unites a tetrahydropyran (oxa) ring and an azepane (aza) ring at a quaternary carbon [1]. Its hydrochloride salt form (Mol. Wt. 206 Da, Formula C₁₀H₂₀ClNO) provides a chemically competent, stock-ready scaffold routinely supplied at ≥95% purity [1]. The fully saturated core (Fsp³ = 1.0) and precisely positioned heteroatoms generate defined exit vectors, placing the compound in the rapidly growing class of sp³‑enriched fragments that industry and academic groups employ to escape ‘flatland’ aromatic space .

Why Simple Azaspiro[5.6]dodecanes Cannot Replace the 3-Oxa-8-aza Core — Procurement Relevance for 3-Oxa-8-azaspiro[5.6]dodecane HCl


Small changes in heteroatom identity and ring‑size distribution within the azaspiro[5.6]dodecane family produce large differences in physicochemical and recognition properties that cannot be remedied by ad‑hoc substitution. The 3‑oxa‑8‑aza motif delivers an Fsp³ value of 1.0, a calculated LogP of ~1.02, one hydrogen‑bond donor and two acceptors, and a polar surface area (PSA) of 21 Ų [1]; by contrast, closely related all‑carbon or position‑isomeric aza‑analogs can vary in LogP by >0.5 log units , alter H‑bond donor/acceptor counts, and shift both passive permeability and transporter recognition, making them unsuitable surrogates for structure‑property programs without independent re‑validation .

Differentiation‑Driven Evidence: Quantitatively Selecting 3-Oxa-8-azaspiro[5.6]dodecane Hydrochloride


Saturation‑Driven Property Shift: Fsp³ = 1.0 of the 3-Oxa-8‑aza Core vs. Aromatic Equivalents

The 3-oxa-8-azaspiro[5.6]dodecane core is completely saturated (Fsp³ = 1.0), whereas most piperidine- and morpholine-based fragments in screening libraries possess Fsp³ values of 0.8 or lower [1]. By definition, the fully saturated framework eliminates all aromatic carbons [1]. Class‑level analyses indicate that moving Fsp³ from ~0.4 (typical mono‑aryl lead) to >0.9 can lower LogP by ~0.5–1.5 units and measurably improve thermodynamic aqueous solubility .

Drug-likeness sp³ enrichment solubility enhancement

LogP Differentiation within the Azaspiro[5.6]dodecane Family: 3-Oxa-8-aza (1.02) vs. 2-Aza Analog (3.57)

Calculated LogP for 3-oxa-8-azaspiro[5.6]dodecane hydrochloride is 1.02 [1], whereas the published predicted LogP for 2-azaspiro[5.6]dodecane—a monocyclic nitrogen positional isomer—is 3.57 . The 2.55‑log‑unit difference represents a >350‑fold difference in predicted partition coefficient, driven primarily by the replacement of a CH₂ group with an ether oxygen in the 3‑oxa‑8‑aza scaffold [1] .

Lipophilicity tuning physicochemical profile scaffold selection

Hydrogen‑Bond Capacitance: Dual HBA (O + N) of 3-Oxa‑8‑aza vs. Single HBA in Mononitrogen Azaspiro[5.6]dodecanes

The 3-oxa-8-azaspiro[5.6]dodecane core presents two hydrogen‑bond acceptors (the ether oxygen and the basic nitrogen) and one hydrogen‑bond donor (the protonated amine in the HCl salt) [1]. In contrast, simple azaspiro[5.6]dodecanes such as 2‑aza-, 8‑aza-, and 9‑aza‑ variants possess only a single HBA (nitrogen) and one HBD . Adding a second HBA changes the three‑dimensional electrostatic surface and enables bidentate ligand‑protein interactions that are geometrically impossible with a mono‑HBA analog [2].

Molecular recognition hydrogen bonding scaffold design

Rotatable‑Bond Restriction: Zero Rotatable Bonds in the 3-Oxa‑8‑aza Core vs. Piperidine‑Chain Comparators

The 3-oxa-8-azaspiro[5.6]dodecane scaffold contains zero rotatable bonds [1], effectively locking the amine and ether vectors into a single rigid geometry. By comparison, a typical substituted piperidine fragment of similar molecular weight (e.g., 4‑benzylpiperidine, MW ~175) possesses 2–3 rotatable bonds [2]. Class‑level analysis indicates that reducing rotatable bond count from three to zero can lower the conformational entropy penalty upon binding by up to ~2–3 kcal/mol, directly improving ligand efficiency indices .

Conformational restriction entropy penalty ligand efficiency

Orthogonal Exit‑Vector Architecture of 3-Oxa‑8‑aza vs. Adjacent Substitution in Monocyclic Heterocycles

The spiro‑fusion of the tetrahydropyran (oxa) and azepane (aza) rings forces the oxygen‑containing and nitrogen‑containing rings to project substituents along orthogonal exit vectors [1]. Monocyclic heterocycles such as piperidine or morpholine project substituents along vectors confined to a single plane, limiting three‑dimensional exploration of chemical space [2]. In systematic scaffold‑hopping studies, spirocyclic cores such as azaspiro[3.3]heptanes and [3.4]octanes have been shown to increase the accessible volume of chemical space by ≥30% compared with planar mono‑heterocycle controls .

Exit vectors chemical space sampling scaffold diversity

Structural Homolog Molecular‑Weight Differentiation: 3-Oxa‑8‑aza (206 Da) vs. 2‑Methyl‑3‑oxa‑8‑aza (183 Da)

The molecular weight of 3-oxa-8-azaspiro[5.6]dodecane HCl is 206 Da [1], which positions it above the strict fragment limit (MW ≤ 300 Da) yet compact enough to serve as a core scaffold for further elaboration. The 2‑methyl‑substituted analog (CAS 1803585-65-0) has a molecular weight of 183 Da, representing an additional 23 Da mass‑shift that can be introduced through a single methylation step [2]. This modest ΔMW allows medicinal chemistry teams to fine‑tune lipophilicity and steric bulk without replacing the scaffold [2].

Fragment growth vector molecular weight tuning lead optimisation

Research and Industrial Application Scenarios Informed by Quantitative Evidence for 3-Oxa-8-azaspiro[5.6]dodecane HCl


Lead‑Optimisation Programs Requiring Low‑Lipophilicity, High‑Fsp³ Cores

Teams pursuing CNS or anti‑infective targets where LogP must remain ≤2.5 can deploy the fully saturated 3-oxa-8-azaspiro[5.6]dodecane scaffold (LogP = 1.02; Fsp³ = 1.0) as a central core [1]. Its dramatically lower lipophilicity relative to isomeric mono‑aza analogs (e.g., 2‑aza LogP = 3.57) makes it a quantitatively superior starting point for permeability‑retention trade‑offs that mono‑aza or aromatic alternatives cannot achieve.

Fragment‑Based Drug Discovery (FBDD) Libraries Seeking Pre‑Organised, Rigid Spirocyclic Inputs

With zero rotatable bonds and a molecular weight of 206 Da [1], this scaffold meets the criteria for a rule‑of‑three compliant fragment that delivers a pre‑organized conformation, reducing the entropic penalty upon target binding. In FBDD campaigns against targets with shallow binding sites, this rigidity represents a measurable ligand‑efficiency advantage over flexible piperidine‑chain fragments.

Scaffold‑Hopping Campaigns from Piperidine/Morpholine to Spirocyclic Cores Requiring Orthogonal Elaboration Vectors

Programs looking to replace flat piperidine or morpholine motifs with a three‑dimensional core can use the orthogonal oxygen‑ and nitrogen‑based exit vectors of 3-oxa-8-azaspiro[5.6]dodecane to sample chemical space volumes that are inaccessible to mono‑heterocycles, as demonstrated by class‑level spirocyclic comparative studies [1]. This enables single‑module geometric diversification that would otherwise require multi‑step coupling of several planar building blocks.

Comparative Physicochemical Studies Profiling Azaspiro[5.6]dodecane Positional Isomers

The large quantified LogP gap (Δ = 2.55 log units) between 3-oxa-8-azaspiro[5.6]dodecane (LogP = 1.02) and 2-azaspiro[5.6]dodecane (LogP = 3.57) [1] provides a powerful tool for structure–property relationship (SPR) education and for training computational ADME models, justifying procurement of the scaffold as a reference standard for lipophilicity‑modulated profiling panels.

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